![molecular formula C19H16ClN5O2S B2710133 1-(4-chlorophenyl)-4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine CAS No. 1111280-82-0](/img/structure/B2710133.png)
1-(4-chlorophenyl)-4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a complex organic compound characterized by a triazole ring, chloro-substituted phenyl, dimethoxy-substituted phenyl, and a thiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine typically involves multi-step synthetic procedures:
Synthesis of Thiazole Intermediate:
Begin with the reaction of 2,5-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the thiosemicarbazone.
Cyclization of this intermediate using an oxidizing agent like iodine leads to the formation of the thiazole ring.
Formation of 1,2,3-Triazole:
Utilize click chemistry by coupling an azide derivative of 4-chlorophenyl with an alkyne derivative of the thiazole. This is usually facilitated by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction under mild conditions to yield the desired triazole compound.
Industrial Production Methods: Scaling up for industrial production requires optimization of reaction conditions to enhance yield and purity, often using flow chemistry techniques and continuous reactors to maintain consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-chlorophenyl)-4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The presence of methoxy groups makes it susceptible to oxidation, forming quinones under strong oxidizing conditions.
Reduction: Reduction of the nitro or chloro groups in the presence of suitable reducing agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or ceric ammonium nitrate.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium hydroxide (NaOH) for nucleophilic aromatic substitution.
Major Products:
Quinones from oxidation.
Amines from reduction of nitro groups.
Substituted phenyl derivatives from nucleophilic substitution.
Applications De Recherche Scientifique
Chemistry: Utilized as an intermediate in organic synthesis for the preparation of more complex molecules. Biology: Potential as a molecular probe due to its unique structural features. Medicine: Investigated for potential therapeutic uses, including as an anti-cancer, anti-inflammatory, or antimicrobial agent. Industry: Useful in the development of materials with specific electronic properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects often involves interaction with biological targets such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, and the aromatic moieties allow for π-π interactions, enhancing binding affinity to molecular targets. The precise pathways depend on the specific application but typically involve disruption of cellular processes or interference with metabolic pathways.
Comparaison Avec Des Composés Similaires
1-(4-chlorophenyl)-4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine stands out due to its multi-functional groups, making it more versatile compared to similar compounds such as:
1-(4-chlorophenyl)-1H-1,2,3-triazole: lacks the thiazole and dimethoxyphenyl groups.
1-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-1H-1,2,3-triazole: lacks the thiazole ring.
The unique combination of these groups in this compound provides enhanced chemical reactivity and potential for diverse applications.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-5-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2S/c1-26-13-7-8-16(27-2)14(9-13)15-10-28-19(22-15)17-18(21)25(24-23-17)12-5-3-11(20)4-6-12/h3-10H,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYLPYDVABTBGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B2710051.png)
![N4-(4-chlorophenyl)-1-methyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2710052.png)

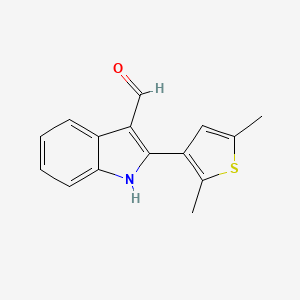
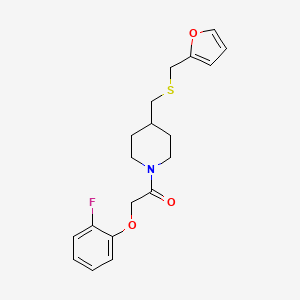
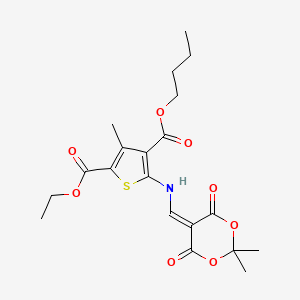

![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2710065.png)
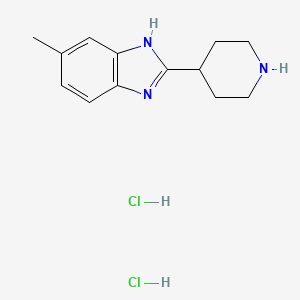

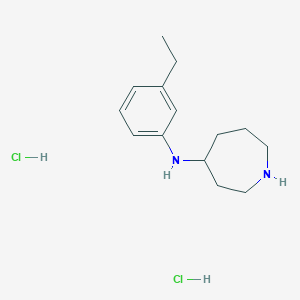
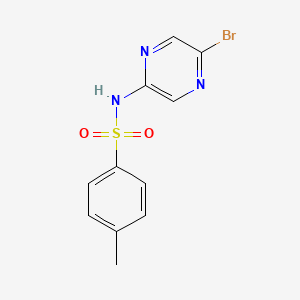
![3-benzyl-N-cyclopentyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2710072.png)
